molecular formula C21H19FO5 B2450119 Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-40-7

Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2450119
CAS No.: 308297-40-7
M. Wt: 370.376
InChI Key: SQLXKACMRLRGMQ-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C21H19FO5 and its molecular weight is 370.376. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO5/c1-12(2)26-21(24)20-13(3)27-19-9-8-16(10-17(19)20)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLXKACMRLRGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H17FO5\text{C}_{20}\text{H}_{17}\text{F}\text{O}_{5}

This structure features a benzofuran core, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity, potentially leading to modulation of various biological pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Pharmacological Profile

A summary of the biological activities observed in various studies is presented in the table below:

Biological Activity Effect Observed Reference
Enzyme InhibitionModerate inhibition of CYP450 enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityLow cytotoxicity in human cell lines
Anti-inflammatoryReduced cytokine production in vitro

Study 1: Enzyme Inhibition

A study conducted by Zhang et al. (2023) evaluated the inhibitory effects of the compound on cytochrome P450 enzymes. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential for drug-drug interactions when co-administered with other pharmaceuticals.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antimicrobial properties against several strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating promising potential as an antimicrobial agent .

Study 3: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application in inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is characterized by its complex structure, which includes a benzofuran moiety and a fluorophenyl group. The molecular formula is C21H22O7C_{21}H_{22}O_7, and it exhibits properties typical of compounds used in pharmacology, such as solubility and stability under physiological conditions.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, a study published in ACS Omega highlighted the synthesis of novel N-acyl hydrazone compounds that showed selective antiproliferative activity against various cancer cell lines, suggesting a possible pathway for derivatives of this compound to be explored as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameStructureActivityReference
N-acyl Hydrazone(Structure not provided)Selective antiproliferative
Propan-2-yl derivative(Structure not provided)Potential anticancerOngoing research

2. Topoisomerase Inhibition

Another area of interest is the inhibition of topoisomerases, which are critical enzymes involved in DNA replication and repair. Compounds similar to this compound have been investigated for their ability to interact with these enzymes, potentially leading to novel treatments for cancer .

Agricultural Applications

Beyond medicinal uses, the compound may also find applications in agriculture, particularly as a pesticide or herbicide. The structural motifs present in this compound could provide a basis for developing new agrochemicals that are more effective and environmentally friendly.

Table 2: Potential Agricultural Applications

Application TypeDescriptionReference
PesticideTargeting specific pests with minimal environmental impactOngoing research
HerbicideEffective against resistant weed speciesOngoing research

Case Studies

Case Study 1: Synthesis and Biological Evaluation

In a recent thesis from the Groningen Research Institute of Pharmacy, researchers synthesized a series of derivatives based on the benzofuran scaffold. These derivatives were evaluated for their biological activity against various targets, including topoisomerase II and serotonin receptors. The results indicated that modifications on the benzofuran core could enhance selectivity and potency .

Case Study 2: Structure-Activity Relationship Studies

Another significant study focused on the structure-activity relationship (SAR) of compounds derived from benzofuran structures. By systematically altering functional groups, researchers identified key modifications that improved anticancer activity while reducing toxicity to normal cells. This work lays the groundwork for further exploration of this compound as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, and how is reaction progress monitored?

  • Methodology : Synthesis typically involves coupling the benzofuran core with a fluorophenyl-ketone ether substituent. Critical steps include esterification of the benzofuran carboxylate group and nucleophilic substitution to introduce the 4-fluorophenyl-2-oxoethoxy moiety. Reaction progress is monitored via Thin Layer Chromatography (TLC) to track intermediate formation and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity at each stage .

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?

  • Methodology :

  • Structural confirmation : High-resolution NMR (¹H, ¹³C, and 2D-COSY) identifies proton environments and carbon connectivity. Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and ketones) .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities. Elemental analysis ensures stoichiometric agreement with the molecular formula .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work under fume hoods to avoid inhalation of dust or vapors.
  • Store in sealed containers away from oxidizers and ignition sources due to potential flammability of ester groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in benzofuran derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs like 5-chloro or 4-methylphenyl derivatives using in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays). For example, replacing fluorine with chlorine in the phenyl ring increases lipophilicity, altering membrane permeability and potency against Gram-positive bacteria .
  • Data interpretation : Use regression analysis to correlate logP values with IC₅₀ data, identifying optimal halogen substitutions for target engagement .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular docking : Utilize software like AutoDock Vina to model binding poses with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Validate predictions with in vitro enzyme inhibition assays (e.g., fluorometric COX-2 inhibition kits) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity and residence time .

Q. How can contradictions in biological data across structural analogs be resolved?

  • Methodology :

  • Systematic comparison : Use X-ray crystallography (e.g., PDB ID: J24) to analyze hydrogen bonding and steric effects in analogs with divergent activities. For instance, a methoxy group at position 5 may enhance hydrogen bonding with catalytic residues, explaining higher activity compared to methyl-substituted analogs .
  • Meta-analysis : Apply multivariate statistics to datasets from diverse assays (e.g., enzymatic vs. cell-based) to isolate confounding variables like solubility or metabolic stability .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for the 4-fluorophenyl group.
  • Catalyst screening : Test Pd/C or CuI for coupling reactions, monitoring yields via GC-MS.
  • Scale-up challenges : Address exothermic reactions using jacketed reactors with temperature-controlled stirring .

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